

GAK Inhibitor 49: A Technical Guide to its Discovery and Synthesis

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Compound of Interest		
Compound Name:	GAK inhibitor 49	
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Introduction

Cyclin G-associated kinase (GAK), a serine/threonine kinase, has emerged as a significant therapeutic target in diverse disease areas, including viral infections and oncology. It plays a crucial role in clathrin-mediated endocytosis, a fundamental cellular process that is hijacked by various pathogens for entry into host cells. The discovery of potent and selective GAK inhibitors is therefore of high interest for the development of novel therapeutics. This technical guide provides an in-depth overview of the discovery and synthesis of **GAK inhibitor 49**, a potent and selective ATP-competitive inhibitor of GAK.

Discovery of GAK Inhibitor 49

GAK inhibitor 49, belonging to the isothiazolo[5,4-b]pyridine class of compounds, was identified through a dedicated drug discovery campaign aimed at developing selective inhibitors of GAK. The research, published by Kovackova et al. in the Journal of Medicinal Chemistry in 2015, detailed the structure-activity relationship (SAR) studies that led to the identification of this potent molecule.

Biological Activity and Selectivity

GAK inhibitor 49 demonstrates high affinity and potent inhibition of GAK. It acts as an ATP-competitive inhibitor, binding to the ATP pocket of the kinase domain. The key quantitative data



for **GAK** inhibitor **49** and its hydrochloride salt are summarized in the tables below.

Table 1: In Vitro Activity of GAK Inhibitor 49

Parameter	Value	Assay Method	Reference
IC50	56 nM	NanoBRET Assay	[1][2]
Ki	0.54 nM	LanthaScreen™ Eu Kinase Binding Assay	[2]

Table 2: Selectivity Profile of GAK Inhibitor 49 (Hydrochloride)

Kinase	IC50 (μM)
AAK1	28
BMP2K	63
STK16	>100

Data sourced from MedChemExpress product information, accuracy not independently confirmed by the original publication.[2]

GAK inhibitor 49 also shows binding to Receptor-Interacting Protein Kinase 2 (RIPK2).[2]

Synthesis of GAK Inhibitor 49

The synthesis of **GAK inhibitor 49** involves a multi-step process starting from commercially available precursors. The core isothiazolo[5,4-b]pyridine scaffold is constructed and subsequently functionalized to yield the final compound. The general synthetic scheme is outlined below.

Experimental Protocol: Synthesis of GAK Inhibitor 49

The following is a representative synthetic protocol based on the general methodologies for the synthesis of isothiazolo[5,4-b]pyridines. The specific details for compound 49 can be found in the supplementary information of Kovackova et al., J Med Chem 2015, 58(8), 3393-3410.



Step 1: Synthesis of the Isothiazolo[5,4-b]pyridine Core

A substituted pyridine derivative is used as the starting material. Through a series of reactions including nitration, chlorination, and cyclization with a sulfur source (e.g., sodium sulfide), the isothiazolo[5,4-b]pyridine core is synthesized.

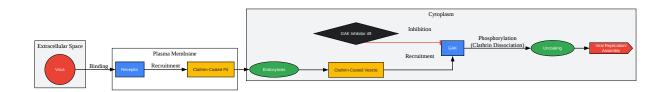
Step 2: Functionalization of the Isothiazolo[5,4-b]pyridine Core

The core scaffold is then functionalized at specific positions via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, to introduce the desired aryl and amino substituents. For **GAK inhibitor 49**, this involves the introduction of a 3,4,5-trimethoxyphenyl group and a 3-methoxyphenylamine moiety.

Final Product: N-(3-methoxyphenyl)-5-(3,4,5-trimethoxyphenyl)isothiazolo[5,4-b]pyridin-3-amine (**GAK inhibitor 49**)

Mechanism of Action and Signaling Pathway

GAK plays a pivotal role in the regulation of clathrin-mediated endocytosis, a process essential for the internalization of various molecules and pathogens, including the Hepatitis C virus (HCV). GAK facilitates the uncoating of clathrin from newly formed vesicles, a critical step for the recycling of clathrin and the release of the vesicle's cargo into the cytoplasm. By inhibiting GAK, **GAK inhibitor 49** disrupts this process, thereby impeding the lifecycle of viruses that rely on this pathway for entry and assembly.[3]





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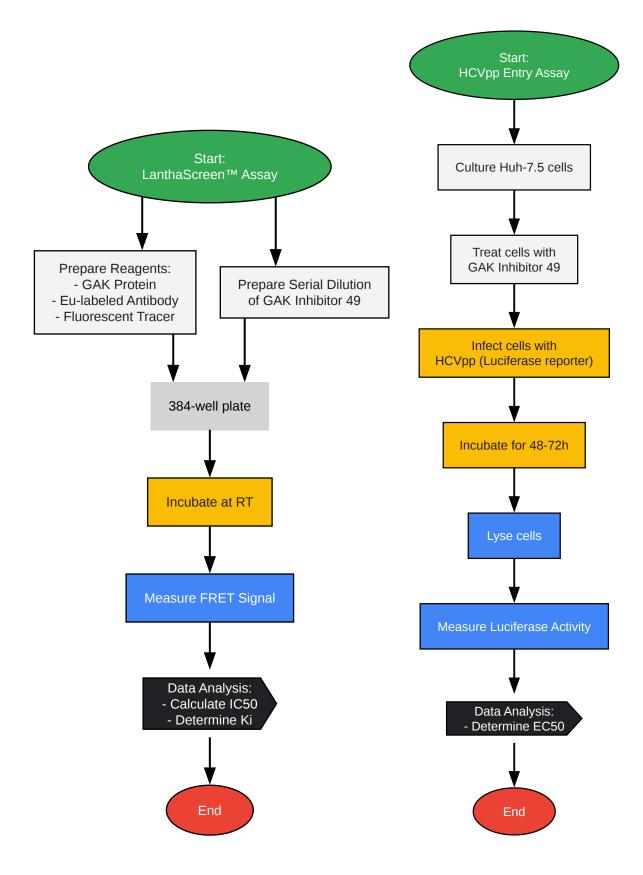
GAK's role in clathrin-mediated viral entry.

Experimental Workflows

The discovery and characterization of **GAK inhibitor 49** involved a series of key experiments to determine its binding affinity, inhibitory activity, and antiviral efficacy.

GAK Binding Affinity Assay Workflow





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